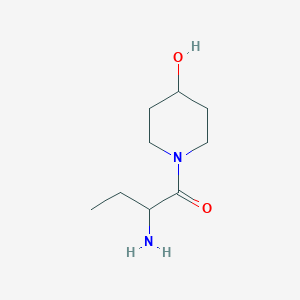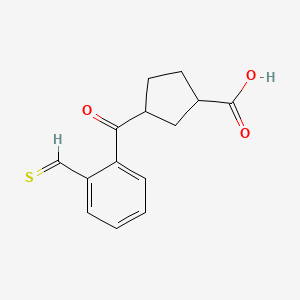
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, a benzoyl group, and a methanethioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, using NaOH as a catalyst . This method is known for its chemo- and diastereo-selectivity, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further functionalization to introduce the benzoyl and methanethioyl groups . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoyl or methanethioyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a similar cyclopentane ring structure.
Cyclopentane-1,3-dione: Another related compound with different functional groups.
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a methylbenzoyl group.
Uniqueness
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of both benzoyl and methanethioyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C14H14O3S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17) |
InChI 键 |
NLYCQROZGIOILC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


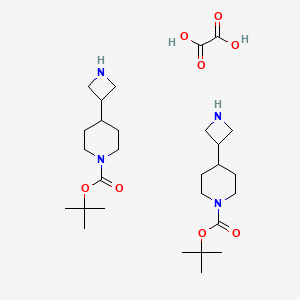

![1-{3-[(6-aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea](/img/structure/B14790091.png)
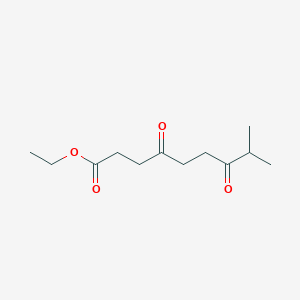
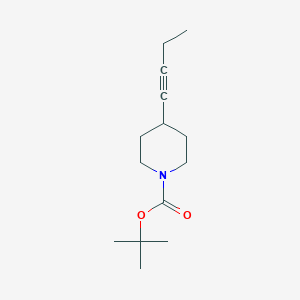
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
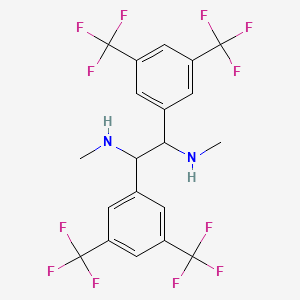
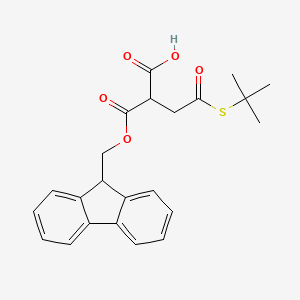
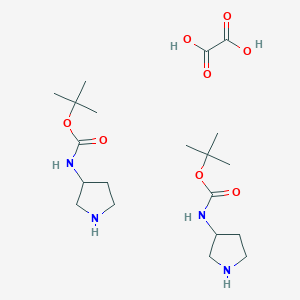
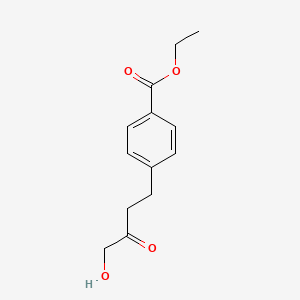
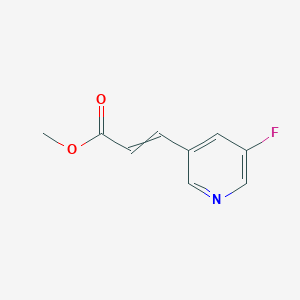
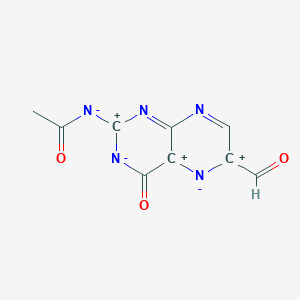
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
